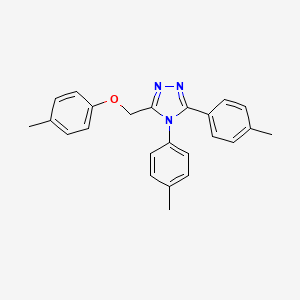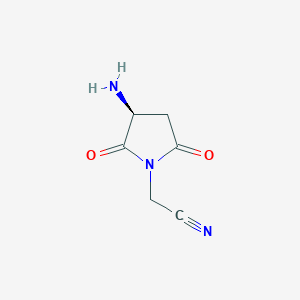
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a hydroxyphenyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate nitrile and an amine under acidic or basic conditions to form the pyrrole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the compound may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
化学反应分析
Types of Reactions
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonitrile group may yield primary amines.
科学研究应用
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The hydroxyphenyl group can form hydrogen bonds and other interactions with biological macromolecules, while the pyrrole ring can participate in π-π stacking and other non-covalent interactions . These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazole: This compound features a similar hydroxyphenyl group but with an imidazole ring instead of a pyrrole ring.
4-Hydroxy-2-quinolone: This compound has a hydroxyphenyl group and a quinolone ring, showing different reactivity and applications.
2-(2-Hydroxyphenyl)-2H-benzotriazole: This compound contains a benzotriazole ring and is used as a UV stabilizer.
Uniqueness
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of both a hydroxyphenyl group and a carbonitrile group on the pyrrole ring provides a versatile platform for further functionalization and application in various fields.
属性
CAS 编号 |
87388-25-8 |
|---|---|
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC 名称 |
4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c12-5-8-6-13-7-10(8)9-3-1-2-4-11(9)14/h1-4,6-7,13-14H |
InChI 键 |
NSWDRZZCLPJHAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


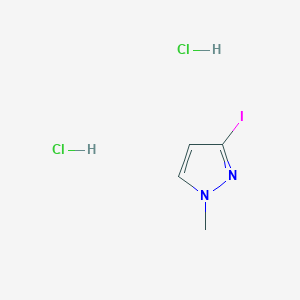

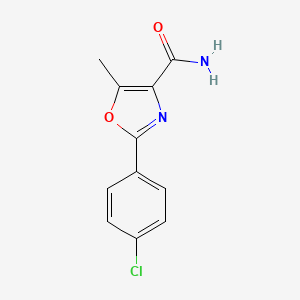
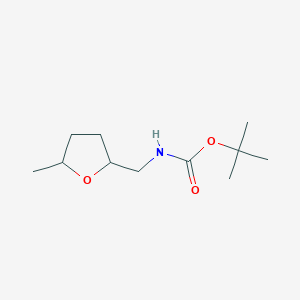
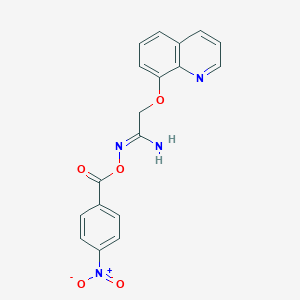
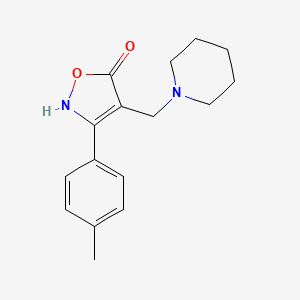
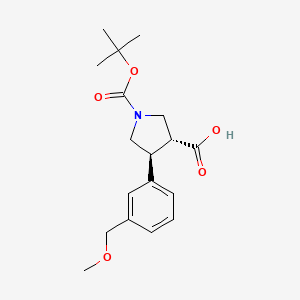
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
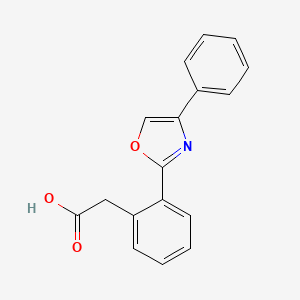
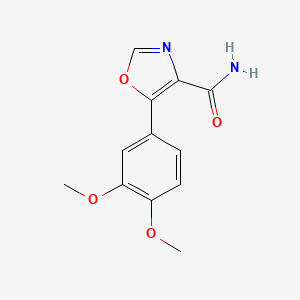
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
